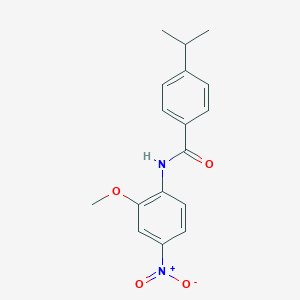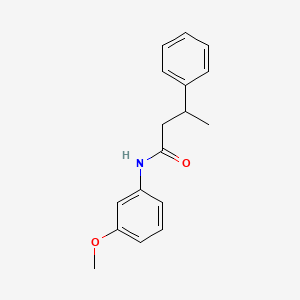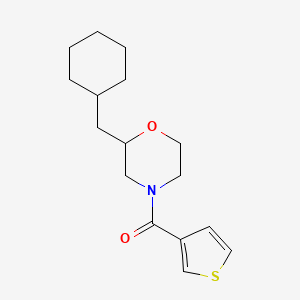
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzamide
Vue d'ensemble
Description
4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzamide, commonly known as INMT inhibitor, is a chemical compound that has recently gained attention in the field of scientific research. It is a potent inhibitor of indolethylamine-N-methyltransferase (INMT), an enzyme that plays a crucial role in the metabolism of various neurotransmitters and hallucinogenic compounds. The inhibition of INMT by this compound has been shown to have a significant impact on several physiological and biochemical processes, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzamide involves the inhibition of this compound. This enzyme is responsible for the metabolism of various neurotransmitters and hallucinogenic compounds, including DMT. The inhibition of this compound by this compound leads to an increase in the levels of these compounds in the brain, potentially leading to altered states of consciousness.
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has been shown to have several biochemical and physiological effects. One of the primary effects is an increase in the levels of DMT in the brain, potentially leading to altered states of consciousness. Additionally, the inhibition of this compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzamide in lab experiments is its ability to selectively inhibit this compound, without affecting other enzymes or biochemical processes. Additionally, this compound has been shown to have a high degree of potency, making it an effective tool for studying the effects of this compound inhibition. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzamide. One area of interest is in the study of the effects of this compound inhibition on various physiological and biochemical processes, including inflammation and neuroprotection. Additionally, the potential use of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, is an area of active research. Finally, the potential for the development of novel this compound inhibitors based on the structure of this compound is an area of interest for the development of new drugs and therapies.
Applications De Recherche Scientifique
The inhibition of 4-isopropyl-N-(2-methoxy-4-nitrophenyl)benzamide by this compound has been shown to have several potential applications in scientific research. One of the primary areas of interest is in the study of hallucinogenic compounds such as DMT (N,N-Dimethyltryptamine). This compound is responsible for the metabolism of DMT, and the inhibition of this enzyme can lead to an increase in the levels of DMT in the brain, potentially leading to altered states of consciousness.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)12-4-6-13(7-5-12)17(20)18-15-9-8-14(19(21)22)10-16(15)23-3/h4-11H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHRAHKEDQNAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B3983026.png)
![1-(2-naphthylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3983037.png)
![1-butyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3983038.png)
![4-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3983041.png)


![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3983047.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3983067.png)

![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3983090.png)
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)
